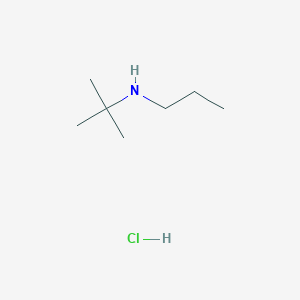
Tert-butyl(propyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(propyl)amine hydrochloride: is an organic compound with the molecular formula C7H18ClN . It is a derivative of tert-butylamine and propylamine, combined with hydrochloric acid to form the hydrochloride salt. This compound is typically used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Amination: One common method involves the direct amination of isobutylene with ammonia in the presence of a zeolite catalyst. This reaction produces tert-butylamine, which can then be reacted with propylamine to form tert-butyl(propyl)amine.
Hydrogenolysis: Another method involves the hydrogenolysis of 2,2-dimethylethylenimine to produce tert-butylamine, followed by its reaction with propylamine.
Hydrochloride Formation: The final step involves the reaction of tert-butyl(propyl)amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl(propyl)amine hydrochloride can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Produces corresponding amides or nitriles.
Reduction: Produces primary amines.
Substitution: Produces substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of amine reactivity and mechanisms.
Biology:
- Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine:
- Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry:
- Utilized in the production of rubber accelerators and pesticides.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound interacts with various enzymes and proteins, often inhibiting their activity by binding to active sites.
- It can also participate in signaling pathways by modifying the activity of key regulatory proteins.
Comparación Con Compuestos Similares
Tert-butylamine: A simpler amine with similar reactivity but lacks the propyl group.
Propylamine: Another simple amine, but without the tert-butyl group.
Isobutylamine: Similar structure but with different branching.
Uniqueness:
- The combination of tert-butyl and propyl groups provides unique steric and electronic properties, making tert-butyl(propyl)amine hydrochloride particularly useful in specific chemical reactions and applications.
Propiedades
IUPAC Name |
2-methyl-N-propylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-5-6-8-7(2,3)4;/h8H,5-6H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAONSUXLFOSFKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
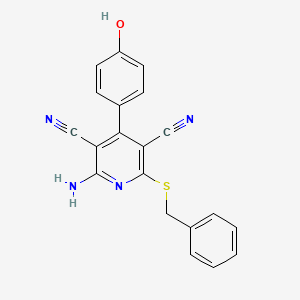

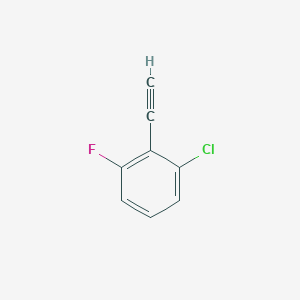
![1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2358721.png)


![3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2358725.png)
![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2358727.png)
![(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2358728.png)
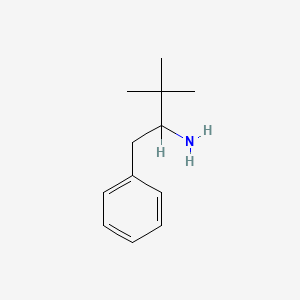
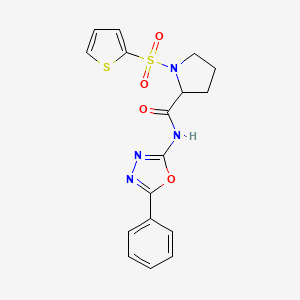
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2358733.png)
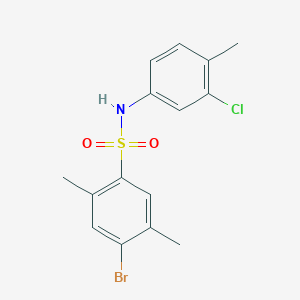
![2-(4-Bromophenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2358735.png)
